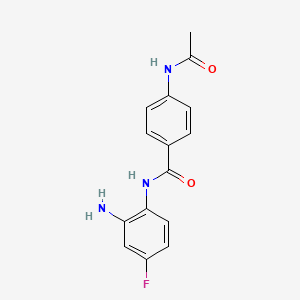

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-acetamido-N-(2-amino-4-fluorophenyl)benzamide”, also known as BRD3308, is a highly selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of 65 nM . It has been shown to protect pancreatic β cells, suppress inflammatory cytokine-induced apoptosis, and increase insulin release without the toxicity associated with HDAC1 and HDAC2 inhibitors .

Synthesis Analysis

The synthesis of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” involves fluorine substitution on a previously derived lead compound . The synthesized molecules exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay .

Molecular Structure Analysis

The empirical formula of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” is C15H14FN3O2 and its molecular weight is 287.29 . The SMILES string is CC(NC1=CC=C(C(NC2=CC=C(F)C=C2N)=O)C=C1)=O .

Chemical Reactions Analysis

As an inhibitor of HDAC3, “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” interacts with the enzyme to prevent its function . This interaction is believed to be responsible for its observed biological effects .

Physical And Chemical Properties Analysis

“4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” is a white to beige powder that is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase 3 (HDAC3) Inhibition

BRD3308 is a highly selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of 65 nM for HDAC3 . It is selective for HDAC3 over HDAC1 and HDAC2 .

Protection of Pancreatic β Cells

BRD3308 has been shown to protect pancreatic β cells, suppressing inflammatory cytokine-induced apoptosis and increasing insulin release .

Treatment of Type 2 Diabetes

In a rat model of type 2 diabetes, BRD3308 reduced hyperglycemia and increased insulin secretion without affecting weight gain .

Disruption of HIV-1 Latency

BRD3308 has been found to activate HIV-1 transcription, disrupting HIV-1 latency . It promotes outgrowth of HIV-1 (human immunodeficiency virus 1) from inactive infected patient cells .

Increase of β-cell Proliferation

BRD3308 helps to increase β-cell proliferation .

Research and Development

BRD3308 is used in scientific research and development, particularly in the study of histone deacetylase inhibitors and their potential therapeutic applications .

Wirkmechanismus

Mode of Action

BRD3308 interacts with HDAC3, inhibiting its activity and leading to changes in gene expression. This inhibition results in the induction of genes that are normally repressed by the HDAC3-containing BCL6 onco-repressor complex . This includes genes such as CDKN1A , which plays a crucial role in cell cycle regulation.

Biochemical Pathways

The inhibition of HDAC3 by BRD3308 affects several biochemical pathways. It reverses the aberrant epigenetic programming caused by CREBBP mutations, which are highly recurrent in B-cell lymphomas . This results in the induction of BCL6 target genes such as CDKN1A . Additionally, it leads to the restoration of immune surveillance due to the induction of BCL6-repressed IFN pathway and antigen-presenting genes .

Pharmacokinetics

It has been shown to be effective in in vivo studies, suggesting that it has suitable bioavailability . For instance, it has been shown to reduce hyperglycemia and increase insulin secretion in a rat model of type 2 diabetes when administered intraperitoneally .

Action Environment

The action of BRD3308 can be influenced by environmental factors. For instance, the presence of tumor-infiltrating lymphocytes enhances the ability of BRD3308 to kill DLBCL cells . Additionally, the compound’s efficacy can be influenced by the presence of other drugs. For example, it has been shown to synergize with PD-L1 blockade in a syngeneic model in vivo .

Safety and Hazards

Zukünftige Richtungen

The potential of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” as a lead compound for further discovery of isoform selective HDAC inhibitors has been suggested . Its ability to inhibit tumor growth and improve the anticancer activity of other drugs like taxol and camptothecin indicates its potential for use in cancer therapy .

Eigenschaften

IUPAC Name |

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJDFENBXIEAPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide | |

Q & A

Q1: What is the primary mechanism of action of BRD3308?

A: BRD3308 acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, BRD3308 can alter gene expression patterns. [, ]

Q2: How does selective HDAC3 inhibition by BRD3308 compare to broader-spectrum HDAC inhibitors?

A: Research suggests that BRD3308, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that BRD3308 effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []

Q3: How does BRD3308 impact pancreatic β-cells in the context of diabetes?

A: In preclinical models of type 1 diabetes, BRD3308 demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, BRD3308 treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []

Q4: Beyond diabetes, what other therapeutic applications are being explored for BRD3308?

A: BRD3308 is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that BRD3308 can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that BRD3308 could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.

Q5: Are there any studies exploring the combination of BRD3308 with other therapies?

A: Yes, BRD3308 is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, BRD3308 resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)